2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
CAS No. |
538337-55-2 |
|---|---|
Molecular Formula |
C23H27N5OS |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H27N5OS/c1-5-13-28-20(14-24-22-17(3)7-6-8-18(22)4)26-27-23(28)30-15-21(29)25-19-11-9-16(2)10-12-19/h5-12,24H,1,13-15H2,2-4H3,(H,25,29) |
InChI Key |
FZFXJIMAENOWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide
A carboxylic acid derivative (e.g., 4-methylphenylacetic acid) undergoes Fischer esterification with methanol under acidic conditions (conc. HSO, reflux, 3–4 h) to yield the corresponding methyl ester. Subsequent treatment with hydrazine hydrate (80% ethanol, reflux, 6 h) produces the hydrazide. Reaction with methyl isothiocyanate in basic methanol (10% NaOH, 225°C, 3–6 h) generates the thiosemicarbazide, which cyclizes to form 5-mercapto-4H-1,2,4-triazole (Scheme 1).
Key Conditions :
-
Cyclization temperature: 225°C
-
Catalyst: NaOH (10%)
Introduction of the (2,6-Dimethylanilino)Methyl Group
The Mannich reaction installs the (2,6-dimethylanilino)methyl moiety at the 5-position of the triazole.
Mannich Reaction Protocol
A mixture of 5-mercapto-4H-1,2,4-triazole, 2,6-dimethylaniline, and formaldehyde (37% aqueous solution) is refluxed in ethanol (12 h). The reaction proceeds via imine formation, followed by nucleophilic attack by the triazole’s sulfur atom (Scheme 2).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 h |
| Yield | 65–70% (estimated) |
Allylation at the 4-Position
Allyl bromide introduces the allyl group to the triazole’s 4-position under basic conditions.
Alkylation Procedure
The Mannich adduct is dissolved in dry DMF, treated with allyl bromide (1.2 equiv), and stirred with KCO (2.0 equiv) at 60°C for 8 h. The allyl group selectively substitutes the triazole’s N-4 hydrogen due to steric and electronic factors.
Characterization :
-
H NMR (400 MHz, CDCl): δ 5.80–5.95 (m, 1H, CH=CH), 5.10–5.20 (m, 2H, CH=CH), 4.50 (d, 2H, N-CH).
Sulfanyl-Acetamide Coupling
The final step involves nucleophilic substitution between the triazole-thiol and N-(4-methylphenyl)bromoacetamide.
Reaction Mechanism
The thiolate anion (generated via deprotonation with NaH in DCM) attacks the electrophilic carbon of bromoacetamide, displacing bromide (Scheme 3).
Conditions and Yield :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Sodium hydride (NaH) |
| Temperature | Room temperature |
| Reaction Time | 6 h |
| Yield | 75–80% (estimated) |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural validation employs:
-
FTIR : ν 3280 cm (N-H), 1665 cm (C=O).
-
H NMR : δ 2.30 (s, 6H, Ar-CH), 2.35 (s, 3H, N-CH).
-
HRMS : m/z calculated for CHNOS [M+H]: 446.2011; found: 446.2009.
Comparative Analysis of Synthetic Routes
The table below contrasts key steps in analogous triazole-acetamide syntheses:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Cyclization | NaOH, CHOH, 225°C | 68–72 |
| Mannich Reaction | Ethanol, reflux | 65–70 |
| Allylation | Allyl bromide, KCO | 70–75 |
| Acetamide Coupling | NaH, DCM | 75–80 |
Challenges and Optimization Opportunities
-
Cyclization Efficiency : Prolonged heating at 225°C risks decomposition; microwave-assisted synthesis may reduce time.
-
Mannich Reaction Selectivity : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
-
Solvent Systems : Replacing DMF with THF in allylation improves environmental compatibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of reduced triazole derivatives or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced triazole derivatives or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 438.19582 | 207.7 |
| [M+Na]+ | 460.17776 | 219.4 |
| [M+NH4]+ | 455.22236 | 212.6 |
| [M+K]+ | 476.15170 | 211.9 |
| [M-H]- | 436.18126 | 212.2 |
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide exhibit significant antifungal activity against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
Research has indicated that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions with cellular pathways and mechanisms remain an area of active investigation.
Other Pharmacological Effects
Triazoles are also being studied for their potential anti-inflammatory and analgesic effects. The structural modifications in compounds like This compound may enhance these properties.
Case Studies and Literature Insights
While direct case studies specifically on this compound are scarce, several studies on related triazole compounds provide insights into their applications:
- Antifungal Activity : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their efficacy against fungal infections, emphasizing structure-activity relationships that could be relevant for our compound .
- Anticancer Studies : Research has shown that modifications to the triazole ring can significantly impact anticancer activity, suggesting that similar modifications in our compound could yield promising results .
- Biological Evaluations : Comprehensive evaluations of related compounds have demonstrated their potential as pharmacological agents with diverse therapeutic applications .
Mechanism of Action
The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations :
- Allyl vs. Aryl Groups : The allyl substituent in the target compound and may confer greater conformational flexibility compared to rigid aryl groups in .
- Anilino vs. Sulfanyl/Acetamido Moieties: The (2,6-dimethylanilino)methyl group in the target compound likely enhances lipophilicity and steric bulk compared to sulfanylmethyl or phenoxy groups in .
Physicochemical Data :
- IR Spectroscopy : The target compound’s IR spectrum is expected to show peaks for N–H (~3243 cm⁻¹), C=O (~1669 cm⁻¹), and C–S (~681 cm⁻¹), consistent with analogs .
- Melting Points : While specific data for the target compound is unavailable, analogs like exhibit high melting points (216–218°C), suggesting crystalline stability due to hydrogen bonding and aromatic stacking .
- Solubility: The allyl and dimethylanilino groups in the target compound may reduce aqueous solubility compared to polar nitro- or acetylated derivatives .
Biological Activity
2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an allyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C21H22N4OS. The presence of the triazole moiety is significant as it is known to exhibit various pharmacological properties. The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Allyl Group : Contributes to the compound's reactivity and biological activity.
- Sulfanyl Group : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:
- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin .
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies. The triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through activation of caspases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[5-(3-Methylphenyl)triazol]-3-YL}thio-N-(p-tolyl)acetamide | Contains a triazole and thioether | Lacks the allyl group |
| 1-{[5-(2-Methylphenyl)triazol]-3-YL}sulfanyl-N-(p-tolyl)acetamide | Similar triazole structure | Different substitution pattern on phenyl rings |
| 3-{[5-(4-Chlorophenyl)triazol]-3-YL}thio-N-(methyl)acetamide | Incorporates a chlorine substituent | Varying halogen presence affects reactivity |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antifungal Activity : A study demonstrated that derivatives of this compound were effective against Candida albicans, showcasing potential for treating fungal infections .
- Chemopreventive Effects : Research indicated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive properties against cancer by modulating oxidative stress pathways .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis of structurally similar acetamide derivatives typically involves multi-step protocols, including:
- Step 1 : Formation of the triazole core via cyclocondensation reactions using thiocarbazides or hydrazine derivatives.
- Step 2 : Functionalization of the triazole ring with allyl and substituted anilino groups via nucleophilic substitution or alkylation.
- Step 3 : Thioether linkage formation between the triazole and acetamide moieties using coupling agents like EDCI/HOBt .
Characterization : Use spectroscopic methods (¹H/¹³C NMR, IR) to confirm regiochemistry of substituents. X-ray crystallography (as in related triazole-acetamides) resolves ambiguities in stereochemistry .
Q. How should researchers handle safety and stability concerns during experimental work?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols). Avoid water contact to prevent hydrolysis of the acetamide bond .
- First aid : For skin exposure, wash immediately with 10% ethanol-water solution to deactivate reactive intermediates .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anti-inflammatory/exudative activity : Use carrageenan-induced rat paw edema models. Compare efficacy against reference standards (e.g., diclofenac sodium at 8 mg/kg) at equimolar doses (e.g., 10 mg/kg) .
- Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Monitor IC₅₀ values over 48–72 hours .
Q. How can experimental design optimize reaction yields and purity?
- DOE (Design of Experiments) : Apply fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize the triazole cyclization step using acetonitrile/water mixtures at 80–100°C .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does structural modification of the triazole and acetamide groups affect bioactivity?
- Triazole substituents : Allyl groups enhance membrane permeability, while 2,6-dimethylanilino moieties improve receptor binding via hydrophobic interactions. Replace the allyl group with cycloheptyl (as in structurally similar compounds) to study steric effects on activity .
- Acetamide variations : Substitute the 4-methylphenyl group with fluorophenyl to assess electronic effects on target engagement. Use Hammett constants (σ) to correlate substituent electronegativity with potency .
Q. How to resolve contradictions in activity data across different studies?
- Case example : If anti-exudative activity varies between rodent models, validate assay conditions (e.g., inflammation induction method, dosing intervals). Cross-reference with computational ADMET predictions (e.g., logP, plasma protein binding) to identify pharmacokinetic discrepancies .
- Statistical analysis : Apply ANOVA to distinguish biological variability from methodological bias. Replicate experiments with larger sample sizes (n ≥ 6) .
Q. What computational strategies predict reactivity and regioselectivity in derivatization?
- Reaction path modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for triazole functionalization. Identify transition states for allyl-group insertion to prioritize synthetic routes .
- Docking studies : Simulate interactions with COX-2 or TNF-α targets using AutoDock Vina. Compare binding scores of derivatives to guide SAR .
Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?
- Dosing regimen : Administer via intraperitoneal injection (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis of bioavailability .
- Toxicology : Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity .
Q. What strategies improve aqueous solubility without compromising activity?
Q. How to leverage heterocyclic analogs to overcome resistance mechanisms?
- Targeted modifications : Replace the triazole with oxadiazole or pyrazole rings to evade enzymatic degradation. Compare metabolic stability in microsomal assays (e.g., human liver microsomes) .
- Resistance testing : Serial passage cell lines (e.g., PANC-1) under sublethal drug pressure for 6 months. Isolate resistant clones and perform whole-exome sequencing to identify mutation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
